2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide
Description
The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide (CAS: 539812-67-4) is a 1,2,4-triazole derivative characterized by a thioacetamide backbone substituted with a meta-tolyl (m-tolyl) group at position 5 of the triazole ring and a 2,5-dimethylphenyl group on the acetamide nitrogen. Its molecular formula is C₁₉H₂₁N₅OS, with an average molecular weight of 375.47 g/mol .
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-12-5-4-6-15(9-12)18-22-23-19(24(18)20)26-11-17(25)21-16-10-13(2)7-8-14(16)3/h4-10H,11,20H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFZFBKVTDDJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by various studies and case analyses.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole and thiadiazole derivatives. The general synthetic route includes:
- Formation of the Triazole Ring : This is achieved through the reaction of an appropriate hydrazine derivative with a suitable nitrile or ester.
- Thioether Formation : The introduction of the thio group is accomplished by reacting the triazole derivative with a thiol compound.
- Acetamide Formation : Finally, the acetamide moiety is added to yield the final product.
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
In a comparative study with standard anticancer agents, the compound showed lower IC50 values than established drugs like doxorubicin, indicating enhanced potency.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
| C. albicans | 12 µg/mL |
These results suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Cycle Arrest : The compound disrupts normal cell cycle progression, particularly in cancer cells, which contributes to its cytotoxic effects.
Case Studies
A notable case study involved the evaluation of this compound against a panel of cancer cell lines as part of a broader drug discovery program. The study found that it not only inhibited cell growth but also induced significant morphological changes indicative of apoptosis.
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory Activity: The target compound and its pyridyl analog (AS111) exhibit superior anti-inflammatory activity compared to diclofenac sodium, with a 1.28-fold higher efficacy in rat models of formalin-induced edema . This is attributed to the triazole-thioacetamide scaffold’s ability to inhibit cyclooxygenase-2 (COX-2) selectively . In contrast, compounds with bulkier substituents (e.g., naphthyl in 6m or phenoxymethyl in ) show divergent activities (antimicrobial or anti-exudative), suggesting substituent-driven selectivity.
Toxicity Profile :
- The target compound (LD₅₀ = 1000 mg/kg) demonstrates lower acute toxicity compared to chloro-substituted derivatives (LD₅₀ = 500 mg/kg), which are classified as Class 4 toxins . The 2,5-dimethylphenyl group may enhance metabolic stability and reduce toxicity.
Structural Impact on Physicochemical Properties :
- Melting points for analogs vary widely (e.g., 96–184°C ), influenced by hydrogen-bonding capacity and aromatic stacking. The target compound’s melting point is unreported, but its dimethylphenyl and m-tolyl groups likely enhance crystallinity.
- Substituents like pyridinyl (in VUAA1 ) or benzodioxolyl ( ) alter solubility and bioavailability.
Pharmacological and Mechanistic Differences
- Target Compound vs. VUAA1 :
While both share a triazole-thioacetamide core, VUAA1’s 3-pyridinyl and ethylphenyl groups confer calmodulin-modulating and ion channel-activating properties , unlike the anti-inflammatory focus of the target compound. - Comparison with Anti-Exudative Analogs: Derivatives with phenoxymethyl or benzodioxolyl groups ( ) exhibit anti-exudative effects at 10 mg/kg, but their mechanisms (e.g., vascular permeability modulation) differ from the COX-2 inhibition seen in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
